5-[(1R)-1-aminoethyl]-2-methylaniline hydrochloride
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Overview
Description
5-[(1R)-1-aminoethyl]-2-methylaniline hydrochloride is a chemical compound with the molecular formula C9H14N2·HCl. It is a derivative of aniline, featuring an aminoethyl group and a methyl group attached to the benzene ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1R)-1-aminoethyl]-2-methylaniline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methylaniline.
Alkylation: The 2-methylaniline undergoes alkylation with an appropriate alkylating agent to introduce the aminoethyl group.
Resolution: The resulting racemic mixture is then resolved to obtain the (1R)-enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Automated Resolution: Using chiral chromatography or enzymatic resolution to separate the enantiomers.
Purification: Employing crystallization or recrystallization techniques to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
5-[(1R)-1-aminoethyl]-2-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Substitution: Introduction of halogens or nitro groups on the aromatic ring.
Scientific Research Applications
5-[(1R)-1-aminoethyl]-2-methylaniline hydrochloride is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(1R)-1-aminoethyl]-2-methylaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting the activity of specific enzymes by binding to their active sites.
Receptor Modulation: Acting as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methylaniline: Lacks the aminoethyl group, making it less versatile in certain applications.
5-Amino-2-methylaniline: Similar structure but without the chiral center, leading to different biological activity.
N-Ethyl-2-methylaniline: Contains an ethyl group instead of an aminoethyl group, affecting its reactivity and applications.
Uniqueness
5-[(1R)-1-aminoethyl]-2-methylaniline hydrochloride is unique due to its chiral center and the presence of both amino and methyl groups on the aromatic ring. This combination of features makes it particularly valuable in asymmetric synthesis and chiral resolution studies.
Properties
CAS No. |
2613299-18-4 |
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Molecular Formula |
C9H15ClN2 |
Molecular Weight |
186.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.